molecular formula C17H13NOSe B14217084 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one CAS No. 807631-74-9

1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one

Cat. No.: B14217084
CAS No.: 807631-74-9
M. Wt: 326.3 g/mol
InChI Key: FPMIOKCQCKKAAG-UHFFFAOYSA-N
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Description

1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one is a selenazole-containing compound characterized by a five-membered heterocyclic ring with selenium and nitrogen atoms at positions 1 and 3, respectively. The 2- and 4-positions are substituted with phenyl groups, while the 5-position features an ethanone moiety. This structure confers unique electronic and steric properties due to selenium’s polarizability and larger atomic radius compared to sulfur or oxygen.

Properties

CAS No.

807631-74-9

Molecular Formula

C17H13NOSe

Molecular Weight

326.3 g/mol

IUPAC Name

1-(2,4-diphenyl-1,3-selenazol-5-yl)ethanone

InChI

InChI=1S/C17H13NOSe/c1-12(19)16-15(13-8-4-2-5-9-13)18-17(20-16)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

FPMIOKCQCKKAAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-diphenyl-1,3-selenazole.

    Reaction Conditions: The reaction involves the use of selenium powder, phenylacetic acid, and a suitable solvent such as toluene. The reaction mixture is heated under reflux conditions.

    Formation of Intermediate: The intermediate product is then subjected to further reactions to introduce the ethanone group.

    Final Product: The final product, 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one, is obtained after purification steps such as recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of selenol derivatives.

    Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex selenazole derivatives.

    Biology: The compound has shown potential as an antioxidant and may be used in studies related to oxidative stress.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

  • 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (): A triazole-based fungicide intermediate with a chlorocyclopropyl group.
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): A triazole-thioether derivative with sulfonyl and fluorophenyl substituents.
  • 1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one (): A dichlorophenyl-substituted triazole ethanone.

Comparison Table: Structural Features

Compound Heterocycle Substituents (Positions) Functional Groups
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one 1,3-Selenazole Phenyl (2,4), ethanone (5) Ketone, aromatic rings
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one 1,2,4-Triazole Chlorocyclopropyl (1), ethanone (1) Ketone, triazole
1-[1-(3,5-Dichlorophenyl)-5-methyltriazol-4-yl]ethanone 1,2,3-Triazole Dichlorophenyl (3,5), methyl (5) Ketone, halogenated aryl

Electronic Properties :

  • Halogen substituents (e.g., Cl, F in ) increase lipophilicity and metabolic stability but may reduce solubility .

Key Differences :

  • Selenium’s reactivity differs from sulfur; selenazoles may require milder conditions due to Se’s lower bond dissociation energy.
  • Triazole derivatives () often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is less applicable to selenazoles.

Physicochemical Properties

Hypothetical Data Based on Analogs :

Property 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
Molecular Weight ~345 g/mol (estimated) 245.68 g/mol
Solubility Low (due to aromatic substituents) Moderate in polar aprotic solvents
Melting Point Likely >150°C (cf. phenylselenazole analogs) 89–91°C

Impact of Selenium :

  • Higher molecular weight and van der Waals volume compared to triazoles may reduce solubility but improve membrane permeability.

Triazole and Thiazole Derivatives :

  • and highlight triazole ethanones as fungicide intermediates (e.g., prothioconazole derivatives). Their activity stems from inhibition of sterol 14α-demethylase (CYP51) .
  • Thiazole derivatives () exhibit antibacterial and antifungal properties.

Selenazole Potential:

  • Selenium’s redox activity could confer antioxidant or pro-oxidant effects, depending on the biological context.
  • Toxicity concerns: Selenium compounds often require careful dosing due to narrow therapeutic indices .

Triazole and Thiazole Analogs :

  • and emphasize the need for protective equipment (gloves, goggles) due to irritant properties.
  • Halogenated derivatives () may pose environmental persistence risks.

Selenazole-Specific Risks :

  • Selenium toxicity (e.g., selenosis) necessitates stringent exposure controls.
  • Waste disposal protocols must account for selenium’s environmental impact.

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